molecular formula C18H17ClN2O3S2 B2369724 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide CAS No. 941907-48-8

4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide

Katalognummer: B2369724
CAS-Nummer: 941907-48-8
Molekulargewicht: 408.92
InChI-Schlüssel: XABGYLVEQQYPQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide ( 941907-48-8) is a synthetic small molecule of significant interest in biochemical research, particularly in the study of mitochondrial dynamics. With a molecular formula of C18H17ClN2O3S2 and a molecular weight of 408.92 g/mol, this compound is supplied with a purity of 90% or higher to ensure experimental consistency and reliability . Its primary research value lies in its function as a mitofusin agonist, specifically targeting and activating mitofusin proteins Mfn1 and Mfn2 . By promoting mitochondrial fusion, this compound serves as a critical research tool for investigating mitochondrial network integrity, membrane potential, and energy metabolism in cellular models. Research into this compound provides valuable insights into conditions characterized by mitochondrial dysfunction, such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis), Charcot-Marie-Tooth disease, and other peripheral neuropathies . The chemical structure incorporates both a 4-chlorobenzenesulfonyl group and a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-urea moiety, which are key to its biological activity and interaction with its protein targets . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult relevant patent literature (e.g., US20200281899A1) for detailed methodologies on its use in cellular assays and disease model studies .

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)25-18/h6-9H,1-5,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABGYLVEQQYPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H18ClN3O2S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the 4-chlorophenyl moiety and the cyclopentathiophene nucleus contributes to its pharmacological profile.

Antibacterial Activity

Research indicates that compounds containing a sulfonamide group exhibit significant antibacterial properties. For instance, studies have demonstrated that similar compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity. Notably, it has been evaluated for its effects on acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibitory Activity
UreaseStrong Inhibitory Activity

Anticancer Potential

The anticancer properties of this compound are linked to its ability to inhibit tumor cell proliferation. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on synthesized sulfonamide derivatives found that several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibitory effects of similar compounds revealed that they could effectively reduce urease activity, which is crucial in managing conditions like kidney stones .
  • Anticancer Activity : Research published in medicinal chemistry journals highlights the potential of cyclopentathiophene derivatives in cancer therapy, showing promising results in vitro against various cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research has demonstrated that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The mechanism often involves inhibition of specific pathways related to tumor growth and proliferation.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects through in silico molecular docking studies, suggesting it may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, making the compound a candidate for further development as an anti-inflammatory drug .

Antimicrobial Activity

Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess activity against various pathogens. The sulfonamide group is known for its broad-spectrum antimicrobial effects, which could be beneficial in treating infections .

Synthetic Pathways

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the cyclopentathiophene core.
  • Introduction of the cyano group via nucleophilic substitution.
  • Sulfonation to incorporate the sulfonamide functionality.

These steps are crucial for achieving high yields and purity of the final product while allowing for further modifications to enhance biological activity.

Case Studies and Research Findings

StudyFocusFindings
Antitumor EvaluationHigh inhibitory effects against MCF-7 and NCI-H460 cell lines were observed with several derivatives showing promising results for further development.
Molecular DockingIndicated potential as a 5-lipoxygenase inhibitor, suggesting anti-inflammatory applications warranting further investigation.
Antimicrobial ScreeningSimilar compounds showed broad-spectrum activity against various bacteria, indicating potential for this compound's use in treating infections.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

  • Target Compound : 4-Chlorophenylsulfonyl group.
  • Compound T-08 (): Features a 4-fluorophenylsulfonyl group.
  • Compound 3 (): Contains a 4-(trifluoromethoxy)benzenesulfonyl group. The trifluoromethoxy group increases lipophilicity and metabolic stability compared to halogens .
  • Compound 24 (): Sodium salt of a sulfamoyl-pyrimidinyl derivative. The ionic nature improves aqueous solubility but may limit membrane permeability .

Key Trend : Chlorine in the target compound balances lipophilicity and electronic effects, whereas fluorine (T-08) or trifluoromethoxy (Compound 3) substituents prioritize distinct pharmacokinetic profiles.

Modifications in the Core Thiophene Structure

  • Compound 25 (): Replaces the cyclopenta[b]thiophene core with a fused triazin-thieno system.
  • Compound in : Utilizes a cyclohepta[b]thiophene core. The larger ring size increases hydrophobicity and may alter binding kinetics due to steric effects .

Key Trend : The cyclopenta[b]thiophene core in the target compound offers a balance between rigidity and flexibility, optimizing receptor fit.

Variations in the Sulfonyl and Amide Linkages

  • Compound 4 (): Features a bromo-substituted benzamide with a piperidinylsulfonyl group. The bulky bromo and piperidine groups may enhance selectivity but reduce solubility .
  • Compound in : Incorporates a 3,4,5-trimethoxybenzamide group. The methoxy substituents improve hydrogen bonding but increase molecular weight (358.41 g/mol vs. target compound’s ~400 g/mol) .

Key Trend : The butanamide linker in the target compound provides optimal spacing for receptor engagement, while sulfonyl groups modulate electronic properties.

Pharmacological and Biochemical Comparisons

Antiproliferative Activity

Compound IC50 (nM) Cell Line Mechanism Reference
Compound 24 30.8 MCF7 Tyrosine kinase ATP-site inhibition
Compound 25 38.7 MCF7 Tyrosine kinase ATP-site inhibition
Target Compound N/A N/A Predicted similar mechanism

Analysis : While direct IC50 data for the target compound is unavailable, its structural similarity to Compounds 24 and 25 suggests comparable antiproliferative activity via ATP-binding site inhibition. The 4-chlorophenylsulfonyl group may enhance binding affinity relative to the sodium sulfamoyl group in Compound 24.

Mechanism of Action

  • Compounds 24 and 25 (): Mimic gefitinib and dasatinib by blocking ATP recognition sites on tyrosine kinases, a mechanism likely shared by the target compound .

Physicochemical Property Analysis

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Target Compound ~400 3.2 (estimated) Moderate (DMSO)
Compound 24 ~450 2.1 High (aqueous)
Compound in 358.41 1.34 Low (organic)
Compound 3 () 394.74 4.0 Low (aqueous)

Analysis : The target compound’s higher molecular weight and logP compared to Compound 24 suggest improved membrane permeability but reduced aqueous solubility. The 4-chlorophenyl group contributes to moderate lipophilicity, ideal for blood-brain barrier penetration.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis requires multi-step protocols with strict control of reaction conditions. Key factors include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity for sulfonamide bond formation .
  • Catalysts : Triethylamine or pyridine is often used to neutralize acidic byproducts during coupling reactions .
  • Temperature : Stepwise heating (e.g., 0°C to room temperature) minimizes side reactions during sulfonylation .
  • Purification : High Performance Liquid Chromatography (HPLC) is critical for isolating the final product with >95% purity .

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsPurposeYield Optimization
Sulfonylation4-Chlorobenzenesulfonyl chloride, DMF, 0°C → RTIntroduce sulfonyl group~70% with triethylamine
Amidation3-Cyano-thiophene derivative, DCM, pyridineForm butanamide linkage65–75% via dropwise addition

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopenta[b]thiophene core and sulfonamide connectivity (e.g., δ 7.8 ppm for aromatic protons adjacent to sulfonyl) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiophene-cyclopentane fused system .
  • HPLC : Quantifies purity (>95%) and detects residual solvents .

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 2.5–3.0 ppm (methylene groups in cyclopentane)Confirm dihydro-cyclopenta[b]thiophene structure
HPLCRetention time: 8.2 min (C18 column, acetonitrile/water gradient)Assess purity

Advanced Research Questions

Q. How can molecular docking studies predict this compound’s interaction with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX in cancer studies) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the sulfonyl group’s electrostatic potential to model H-bonding with active-site residues .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors to prioritize in vitro testing .

Q. Table 3: Docking Protocol

StepTool/ParameterOutcome
Protein PreparationSchrödinger’s Protein Preparation WizardOptimized hydrogen bonding network
Ligand ParameterizationGAFF force fieldAccurate charge distribution for sulfonamide

Q. What strategies guide structure-activity relationship (SAR) studies for anticancer derivatives?

  • Methodological Answer :
  • Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .
  • Functional Group Screening : Test analogs with varied sulfonamide linkers (e.g., butanamide vs. pentanamide) to optimize pharmacokinetics .
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7) to correlate IC₅₀ values with substituent electronegativity .

Q. Table 4: SAR Design Framework

ModificationBiological RationaleAssay Outcome
-CN substitution on thiopheneStabilize π-stacking with tyrosine residuesIC₅₀: 12 µM vs. 25 µM (parent compound)
Sulfonyl-to-carbonyl swapReduce metabolic instabilityImproved half-life (t₁/₂: 6 h → 9 h)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.